

# Navigating the Safety Landscape of 4-Phenylazophenol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-Phenylazophenol

Cat. No.: B142808

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This technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of **4-Phenylazophenol** (CAS No. 1689-82-3), also known as 4-Hydroxyazobenzene or Solvent Yellow 7. The information presented herein is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment.

## Hazard Identification and Classification

**4-Phenylazophenol** is classified as a hazardous substance. It is a brown to dark-yellow powder that is insoluble in water but soluble in organic solvents like acetone, ethanol, and benzene[1][2][3][4]. The primary hazards associated with this compound are skin, eye, and respiratory irritation[1][2][5][6]. It may also cause skin sensitization upon repeated contact[5][6]. While not classified as harmful by ingestion, it may still pose a risk to individuals with pre-existing organ damage[1][6]. The International Agency for Research on Cancer (IARC) has classified 4-Hydroxyazobenzene in Group 3, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence[1][7].

GHS Hazard Statements:

- Harmful if swallowed (H302)[2][8][9]
- Causes skin irritation (H315)[2]

- Causes serious eye irritation (H319)[2]
- May cause respiratory irritation (H335)[2]
- Toxic to aquatic life with long-lasting effects (H411)[10]

## Toxicological Profile

Understanding the toxicological properties of **4-Phenylazophenol** is crucial for risk assessment. The available data, while not exhaustive, provides key insights into its potential health effects.

### Quantitative Toxicological Data

Parameter	Value	Species	Route	Reference
LD50	75 mg/kg	Mouse	Intraperitoneal	[11][12]
Melting Point	150 - 154 °C	N/A	N/A	[2]
152 - 156 °C	N/A	N/A	[9]	
155 - 157 °C	N/A	N/A		

## Toxicokinetics and Metabolism

Studies on the related compound 4-hydroxyazobenzene in rabbits have shown that it is completely absorbed from the diet and primarily excreted in the urine as a glucuronide conjugate[1][7][12]. The metabolism of **4-Phenylazophenol** is expected to involve the reduction of the azo bond, a common pathway for azo dyes, which can lead to the formation of aromatic amines[1]. These metabolites, which include 2-acetamidophenol, 4-acetamidophenol, conjugated 4-aminophenol, and conjugated 2-aminophenol, may contribute to the overall toxicity of the parent compound[12].

## Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are employed to evaluate the safety of chemicals like **4-Phenylazophenol**. The following are summaries of key methodologies.

## Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)

This method is designed to determine the acute oral toxicity of a substance.

- Principle: A stepwise procedure where the substance is administered to animals at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg)[8]. The endpoint is the observation of clear signs of toxicity rather than mortality[8].
- Animal Model: Typically, rats of a single sex (usually females) are used[8].
- Procedure:
  - A sighting study is first conducted with a single animal to determine the appropriate starting dose[10].
  - In the main study, a group of animals is dosed at the selected starting level[10].
  - Depending on the presence or absence of toxicity, further groups may be dosed at higher or lower fixed doses[8][10].
  - Animals are observed for a minimum of 14 days for signs of toxicity and mortality[10]. Body weight is recorded weekly.
  - A gross necropsy is performed on all animals at the end of the study[10].

## In Vitro Skin Irritation (Based on OECD Guideline 439: Reconstructed Human Epidermis Test Method)

This in vitro test assesses the potential of a substance to cause skin irritation.

- Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The endpoint is the measurement of cell viability, typically using the MTT assay.
- Procedure:
  - The test substance is applied to the surface of the RhE tissue.

- After a defined exposure period (typically 15-60 minutes), the substance is rinsed off.
- The tissues are incubated for a post-exposure period (around 42 hours).
- Cell viability is then determined. A reduction in viability below 50% compared to the negative control indicates that the substance is an irritant (UN GHS Category 2).

## Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

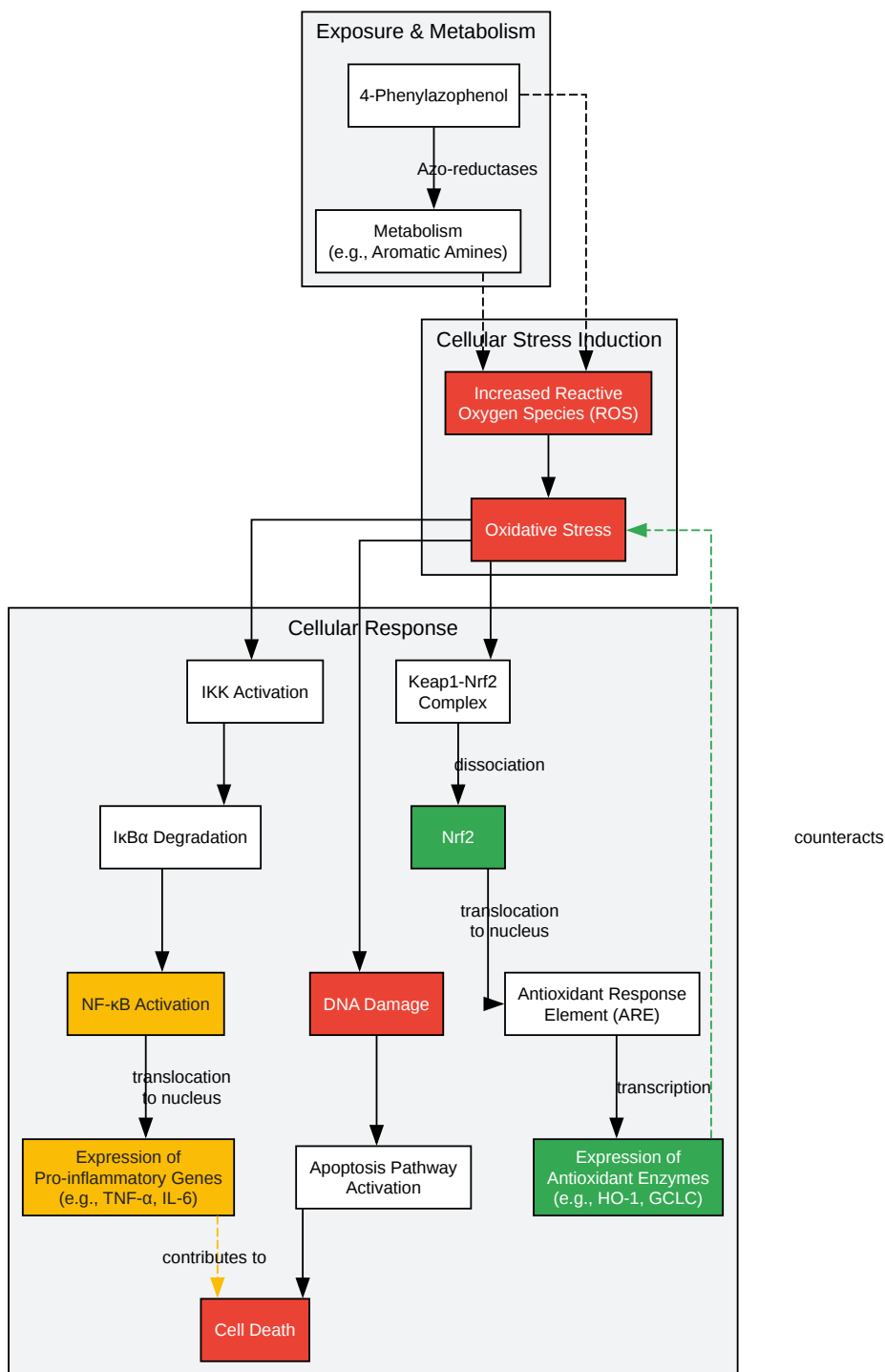
- Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.
- Animal Model: Healthy, adult albino rabbits are typically used.
- Procedure:
  - A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing.
  - If testing is necessary, a single animal is initially tested.
  - The substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.
  - The eyes are examined at 1, 24, 48, and 72 hours after application, and observations are scored.
  - The observation period can extend up to 21 days to assess the reversibility of any effects.

## Plausible Signaling Pathways of Toxicity

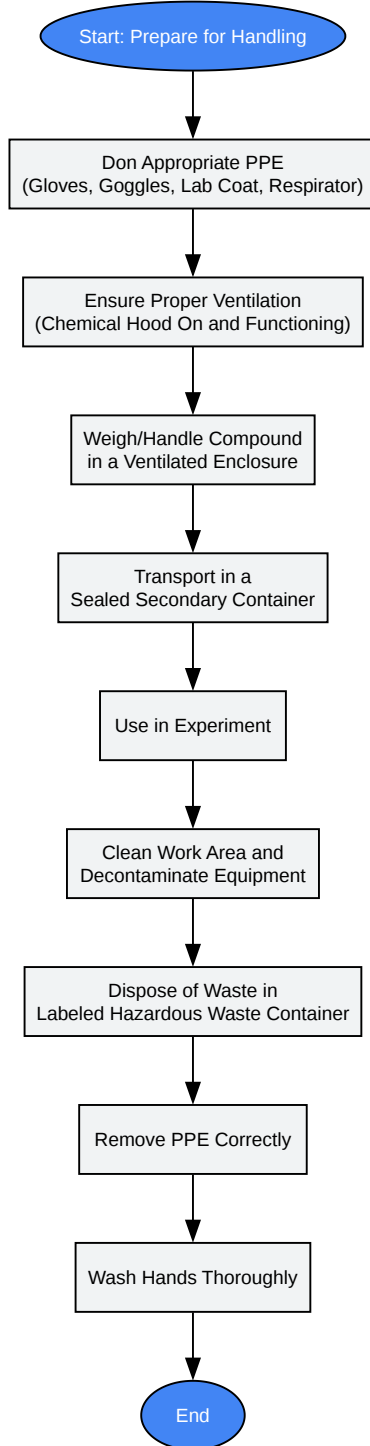
While specific studies on the signaling pathways affected by **4-Phenylazophenol** are not currently available, based on its chemical structure (a phenolic compound and an azo dye), a plausible mechanism of toxicity involves the induction of oxidative stress. Phenolic compounds

and the aromatic amine metabolites of azo dyes are known to generate reactive oxygen species (ROS), which can disrupt cellular homeostasis and trigger various signaling cascades.

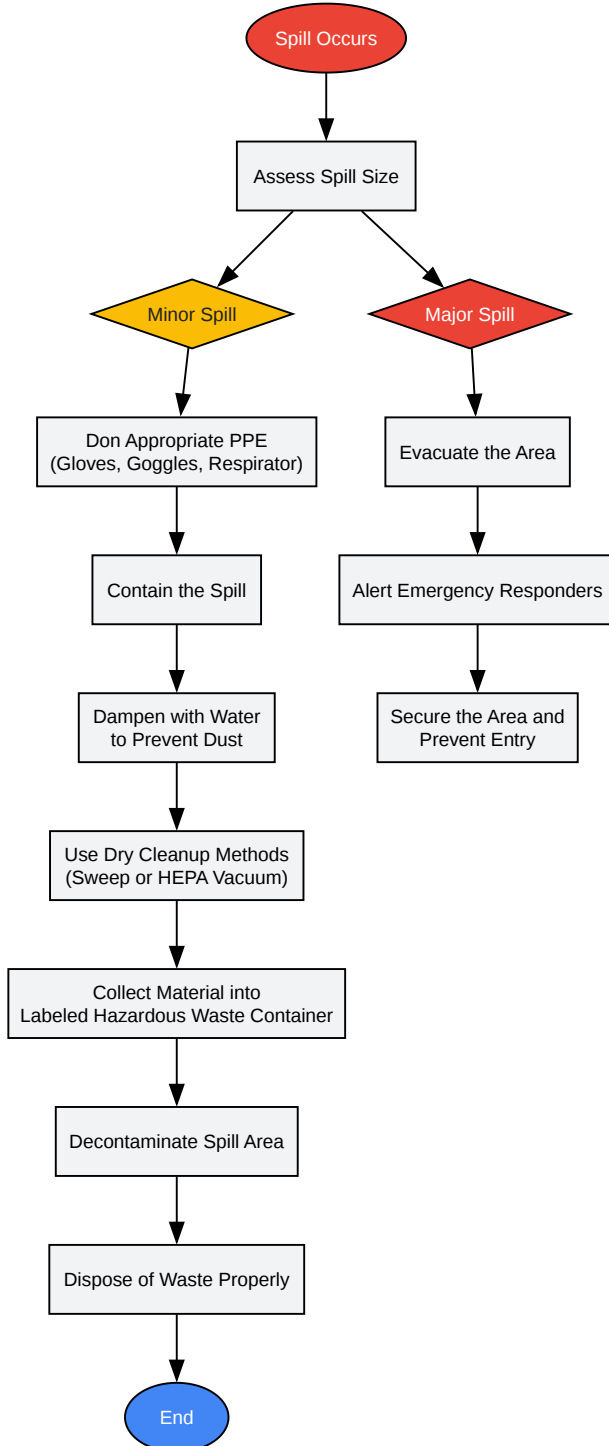
Plausible Oxidative Stress-Mediated Toxicity Pathway for 4-Phenylazophenol



## Workflow for Safe Handling of 4-Phenylazophenol



## Workflow for 4-Phenylazophenol Spill Response

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